4-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one

PARP1 inhibition enzyme assay IC50

4-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one (CAS 575460-40-1) is a synthetic phthalazinone derivative bearing a 4-methylpiperidine substituent and a nitrophenyl ring. With a molecular weight of 364.4 g/mol and an achiral structure, this compound is commercially cataloged as a screening compound (Hit2Lead SC-7669941) and as a phthalazine-related impurity reference standard (CymitQuimica, Fluorochem brand).

Molecular Formula C20H20N4O3
Molecular Weight 364.405
CAS No. 575460-40-1
Cat. No. B2989375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one
CAS575460-40-1
Molecular FormulaC20H20N4O3
Molecular Weight364.405
Structural Identifiers
SMILESCC1CCN(CC1)C2=C(C=C(C=C2)C3=NNC(=O)C4=CC=CC=C43)[N+](=O)[O-]
InChIInChI=1S/C20H20N4O3/c1-13-8-10-23(11-9-13)17-7-6-14(12-18(17)24(26)27)19-15-4-2-3-5-16(15)20(25)22-21-19/h2-7,12-13H,8-11H2,1H3,(H,22,25)
InChIKeyPNEGUXGVJRQSJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one (CAS 575460-40-1): Compound Identity and Procurement-Relevant Profile


4-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one (CAS 575460-40-1) is a synthetic phthalazinone derivative bearing a 4-methylpiperidine substituent and a nitrophenyl ring [1]. With a molecular weight of 364.4 g/mol and an achiral structure, this compound is commercially cataloged as a screening compound (Hit2Lead SC-7669941) and as a phthalazine-related impurity reference standard (CymitQuimica, Fluorochem brand) . It has been characterized in peer-reviewed literature as a moderate inhibitor of human PARP1 (IC₅₀ 308.4 ± 21.3 nM) within a high-throughput screening campaign against bacterial and human PARP enzymes [2].

Why Generic Phthalazinone Analogs Cannot Replace 4-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one: Evidence for Selection Specificity


Phthalazinone derivatives display wide-ranging PARP1 inhibitory potencies spanning over three orders of magnitude, even within a single screening library [1]. Substituting this compound with a structurally related analog risks introducing uncontrolled potency shifts, altered selectivity against bacterial PARP isoforms, or changes in physicochemical properties (e.g., LogP, tPSA) that affect assay compatibility . The specific combination of a 4-methylpiperidine ring and a nitrophenyl substituent at the phthalazinone 4-position yields a distinct inhibitory fingerprint that cannot be inferred from the core scaffold alone, making direct procurement of the characterized entity essential for reproducible experimental outcomes.

Quantitative Differentiation Evidence for 4-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one (CAS 575460-40-1)


Human PARP1 Enzyme Inhibition: Mid-Range Potency Differentiated from Clinical PARP Inhibitors and Co-Screened Analogs

In a head-to-head in vitro enzyme inhibition study, this compound exhibited an IC₅₀ of 308.4 ± 21.3 nM against human PARP1, placing it in a distinct potency band that is >200-fold weaker than the clinical PARP inhibitor rucaparib (IC₅₀ 1.4 nM) yet 2.4-fold more potent than the structurally related screening hit 7670490 (IC₅₀ 403.7 nM) [1]. This intermediate potency, combined with its unique substitution pattern, makes it a valuable tool compound for probing PARP1 structure-activity relationships where nanomolar-level inhibition is undesirable.

PARP1 inhibition enzyme assay IC50 phthalazinone high-throughput screening

Physicochemical Property Differentiation: Computed LogP and Topological Polar Surface Area vs. Clinical PARP1 Inhibitors

The target compound possesses a computed LogP of 4.85 and a topological polar surface area (tPSA) of 90.5–92.1 Ų [1]. Compared to the clinical PARP1 inhibitor olaparib (LogP ~2.1, tPSA ~86 Ų) and rucaparib (LogP ~2.2), this compound is significantly more lipophilic while maintaining a comparable polar surface area [2]. This property profile predicts enhanced membrane permeability but potentially altered solubility characteristics, which may be advantageous for cellular uptake in certain assay formats but requires informed solvent handling during procurement and use.

LogP tPSA physicochemical properties drug-likeness phthalazinone

Identity and Purity Verification as a Phthalazine Impurity Reference Standard

This compound is officially categorized under 'Phthalazine and Impurities' by CymitQuimica (Fluorochem brand, discontinued product, purity 90%) , and is also available from AKSci at ≥95% purity . In contrast, the structurally related piperazine analog 4-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one (CAS 797766-21-3) is listed separately within the same impurity category but possesses a different heterocyclic amine and thus a distinct retention time and spectroscopic signature . The availability of the methylpiperidine variant with documented purity levels supports its specific use as an impurity marker or system suitability standard in chromatographic methods targeting phthalazinone-based active pharmaceutical ingredients.

impurity standard phthalazine quality control reference material CAS 575460-40-1

Biological Fingerprint: Differential Activity Against Human vs. Bacterial PARP Enzymes

The compound was specifically tested against hPARP1, C. difficile CD160 PARP (CdPARP), and H. alveolaris PARP (HaPARP) within the same study [1]. While the compound showed an hPARP1 IC₅₀ of 308.4 ± 21.3 nM, no inhibitory activity was detected against CdPARP or HaPARP at the concentrations tested (denoted as '—' in Table 2), indicating human PARP1 selectivity over these bacterial PARP isoforms [1]. This contrasts with compounds like EB-47, which potently inhibits both human and bacterial PARPs (hPARP1 IC₅₀ 37.2 nM, CdPARP IC₅₀ 0.86 µM), and PJ-34, which shows broad cross-species activity [1]. The species-selectivity profile positions this compound as a human PARP1-preferential probe for experiments where bacterial PARP cross-reactivity would be a confounding factor.

PARP isoform selectivity bacterial PARP Clostridioides difficile hPARP1 species selectivity

High-Value Application Scenarios for 4-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one Based on Quantitative Evidence


PARP1 Structure-Activity Relationship (SAR) Studies Requiring Intermediate-Potency Tool Compounds

With a documented hPARP1 IC₅₀ of 308.4 ± 21.3 nM, this compound fills a critical potency gap between low-nanomolar clinical inhibitors (rucaparib, veliparib) and weak screening hits (>400 nM). Researchers expanding phthalazinone-based PARP1 SAR libraries can use this compound as a reference point for understanding the impact of 4-methylpiperidine and nitrophenyl substitution on inhibitory activity, enabling rational design of derivatives with tuned potency [1].

Human-Specific PARP1 Probe for Host-Pathogen Interaction Studies Involving C. difficile or Other PARP-Expressing Bacteria

The demonstrated selectivity of this compound for human PARP1 over C. difficile CD160 PARP and H. alveolaris PARP makes it a suitable chemical probe for experiments where concomitant inhibition of bacterial PARP enzymes would confound phenotypic readouts. Unlike the pan-species inhibitor EB-47, this compound allows researchers to dissect human PARP1-specific roles in infection models without off-target antibacterial effects mediated through bacterial PARP inhibition [1].

Analytical Reference Standard for Impurity Profiling of Phthalazinone-Containing Drug Substances

As a cataloged impurity in the 'Phthalazine and Impurities' category with verified purity specifications (90–95%), this compound serves as a qualified reference material for HPLC/GC method development, system suitability testing, and impurity quantification in phthalazinone-based active pharmaceutical ingredients. Its structural distinction from the piperazine analog (CAS 797766-21-3) ensures correct identification of the 4-methylpiperidine-related impurity peak during chromatographic analysis [1].

Lipophilic Phthalazinone Scaffold for Membrane Permeability and Cellular Uptake Experiments

The computed LogP of 4.85 places this compound in a higher lipophilicity range than clinical PARP1 inhibitors (olaparib LogP ~2.1). This property makes it a valuable comparator in cellular permeability assays and LogP-dependent partitioning studies, where researchers need to benchmark how increased lipophilicity within the phthalazinone chemotype affects intracellular target engagement, solubility-limited assay performance, or non-specific protein binding [1].

Quote Request

Request a Quote for 4-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.